High-Potency Abl Kinase Inhibition: A Direct Benchmark for 5-Nitro-2-(4-pyridin-2-ylpiperazin-1-yl)benzonitrile
5-Nitro-2-(4-pyridin-2-ylpiperazin-1-yl)benzonitrile exhibits a high-potency IC₅₀ of 5.30 nM against Abelson tyrosine kinase (Abl) in a mobility shift assay, positioning it as a valuable tool compound for probing Abl-dependent signaling pathways [1]. In contrast, its activity against the related c-Kit kinase is significantly lower, with an IC₅₀ of 2.26 × 10³ nM (2.26 µM) under the same assay conditions [2]. This >400-fold selectivity for Abl over c-Kit demonstrates a clear differentiation in kinase inhibition profile.
| Evidence Dimension | Kinase Inhibition Potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 5.30 nM (Abl) |
| Comparator Or Baseline | IC₅₀ = 2.26 × 10³ nM (c-Kit) |
| Quantified Difference | >400-fold selectivity (5.30 nM vs 2,260 nM) |
| Conditions | Mobility Shift Assay (MSA), pH 7.5, 28°C, kinase buffer |
Why This Matters
This pronounced selectivity profile is critical for researchers designing experiments that require specific Abl inhibition without confounding effects on the c-Kit pathway, a common pitfall with less selective kinase inhibitors.
- [1] BindingDB. Ligand-Target Pair Data for BDBM120395 (US8703771, 13). Affinity Data IC50: 5.30 nM (Abl). Available at: https://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=120395. View Source
- [2] BindingDB. PrimarySearch_ki for 5-nitro-2-(4-pyridin-2-ylpiperazin-1-yl)benzonitrile. Affinity Data IC50: 2.26E+3 nM (c-Kit). Available at: https://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=120395. View Source
